molecular formula C9H7N3OS B3489265 N-2-pyrazinyl-2-thiophenecarboxamide

N-2-pyrazinyl-2-thiophenecarboxamide

Cat. No.: B3489265
M. Wt: 205.24 g/mol
InChI Key: BFRZGVPLGRLYKW-UHFFFAOYSA-N
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Description

“N-2-pyrazinyl-2-thiophenecarboxamide” is a compound with the molecular formula C9H7N3OS . It has a molecular weight of 205.24 g/mol . The compound contains different five-membered heteroaromatic rings .


Synthesis Analysis

The compound was synthesized to examine the effect of an increase in aromaticity from furan to thiophene . A study mentioned the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions .


Molecular Structure Analysis

The compound has a complex structure with a heavy atom count of 14 . The crystal structure of the compound was analyzed using single crystal X-ray diffraction .


Chemical Reactions Analysis

The compound was designed and synthesized to examine the effect of an increase in aromaticity from furan to thiophene . More detailed information about its chemical reactions is not available in the retrieved data.


Physical and Chemical Properties Analysis

The compound has a topological polar surface area of 83.1 Ų and a complexity of 212 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Supramolecular Effects in Crystal Packing

N-2-pyrazinyl-2-thiophenecarboxamide, along with its furan counterpart, has been studied for its influence on crystal packing due to increased aromaticity from furan to thiophene. Research by Rahmani et al. (2016) explored the effects of heteroatom substitution from oxygen to sulfur in these compounds on π-based interactions and hydrogen bond interactions in crystal structures (Rahmani et al., 2016).

Synthesis and Electronic Properties

Ahmad et al. (2021) investigated the synthesis of various analogs of this compound, examining their electronic and nonlinear optical properties. This research provides insights into the reactivity parameters and the effects of different substituents on electronic properties, contributing to the understanding of the compound's potential applications in materials science (Ahmad et al., 2021).

Analytical Methods in Drug Synthesis

While not directly related to this compound, the work of Husain et al. (1990) on the analytical methods for monitoring reactions in the synthesis of pyrazinamide, a related compound, offers insight into the methodologies that could be applicable in studying and synthesizing this compound (Husain et al., 1990).

Interaction with Biomolecules

Research by Ramotowska et al. (2021) on pyrazine-2-thiocarboxamide, a compound related to this compound, investigated its ability to interact with biomolecules, specifically its affinity to DNA and proteins. This study can provide a foundation for understanding how this compound might interact with biological systems (Ramotowska et al., 2021).

Electrochemical Sensor Development

The development of electrochemical sensors, as shown in the work of Simioni et al. (2017) on pyrazinamide, highlights the potential application of this compound in creating sensitive and specific sensors for various analytical purposes (Simioni et al., 2017).

Properties

IUPAC Name

N-pyrazin-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3OS/c13-9(7-2-1-5-14-7)12-8-6-10-3-4-11-8/h1-6H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRZGVPLGRLYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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